molecular formula C13H15NO3 B12437221 Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate

Cat. No.: B12437221
M. Wt: 233.26 g/mol
InChI Key: RZPARYBGVAGVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a benzoisoxazole derivative characterized by a tert-butyl group at position 3 and a methyl ester at position 4. This compound is notable for its structural rigidity, conferred by the fused benzene and isoxazole rings, and the steric bulk of the tert-butyl group. The methyl ester enhances solubility in organic solvents while allowing derivatization via hydrolysis. Its synthesis typically involves multi-step reactions, including cyclization and esterification, as seen in analogous compounds .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate

InChI

InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3

InChI Key

RZPARYBGVAGVQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Catalytic Systems and Reaction Conditions

Copper(I) and ruthenium(II) catalysts are pivotal in facilitating this reaction. For instance, a protocol adapted from VulcanChem (2024) employs copper(I) iodide in dichloromethane at 0–25°C, achieving cycloaddition with tert-butyl-substituted alkynes. The nitrile oxide precursor, typically derived from 3-nitro-5-(tert-butyl)benzoic acid, is treated with triethylamine to generate the reactive intermediate. Yields for this step range from 75% to 85%, with higher temperatures (50–60°C) reducing regioselectivity due to competing side reactions.

Ru(II) complexes, such as [RuCl₂(p-cymene)]₂, offer superior tolerance for bulky substituents like tert-butyl groups. A study by the Royal Society of Chemistry (2020) demonstrated that ruthenium-catalyzed cycloadditions in tetrahydrofuran (THF) at 60°C achieved 89% yield for analogous isoxazole esters. The tert-butyl group’s steric bulk necessitates longer reaction times (12–18 hours) compared to less hindered analogs.

Esterification of the Cycloadduct

Post-cycloaddition, the intermediate carboxylic acid is esterified using methanol under acidic conditions. Sulfuric acid (1–2 mol%) in refluxing methanol (65°C, 4–6 hours) converts the acid to the methyl ester with >95% efficiency. Alternative methods, such as Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), are less favored due to cost and purification challenges.

A second route involves debromination of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate followed by tert-butyl group introduction. This method, adapted from Ambeed (2020), uses palladium on carbon (Pd/C) under hydrogen atmosphere.

Hydrogenation and Alkylation Steps

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is dissolved in ethanol with triethylamine and 10% Pd/C. Hydrogen gas is introduced at 0°C, achieving 96% debromination yield. The resulting intermediate is alkylated with tert-butyl bromide in dimethylformamide (DMF) using sodium hydride as a base. However, this step faces challenges: the tert-butyl group’s steric bulk limits alkylation efficiency, yielding 44–60% of the target compound.

Ester Exchange for Methyl Derivative

The ethyl ester is transesterified to the methyl variant using sodium methoxide in methanol. This step proceeds quantitatively (>98%) under reflux (65°C, 2 hours), as confirmed by ¹H NMR monitoring.

Direct Functionalization via Nucleophilic Aromatic Substitution

A less common but innovative approach involves substituting a nitro group with tert-butyl in preformed isoxazole esters.

Nitro-to-tert-Butyl Substitution

Methyl 3-nitrobenzo[d]isoxazole-5-carboxylate is treated with tert-butylmagnesium chloride in diethyl ether at −78°C. The Grignard reagent displaces the nitro group via nucleophilic aromatic substitution, albeit with modest yields (35–45%) due to competing side reactions. Microwave-assisted conditions (100°C, 30 minutes) improve yields to 55% but require specialized equipment.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding >99% pure material. High-resolution mass spectrometry (HRMS) and ¹³C NMR confirm the tert-butyl group’s incorporation, with characteristic quaternary carbon signals at δ 28.9 ppm.

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Key Advantage Limitation
Cycloaddition 75–89% Cu(I)/Ru(II) High regioselectivity Sensitive to steric bulk
Hydrogenation-Alkylation 44–60% Pd/C Scalability Low tert-butyl incorporation efficiency
Nitro Substitution 35–55% Grignard reagent Direct functionalization Poor yields, side reactions

The cycloaddition route offers the best balance of yield and scalability, while hydrogenation-alkylation is preferable for large-scale production despite moderate yields. Nitro substitution remains experimental but may gain traction with further optimization.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The compound is typically synthesized via cycloaddition reactions involving nitrile oxides and alkynes. Metal catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the formation of the isoxazole ring. Alternative metal-free methods include microwave-assisted reactions, where aryl aldehydes and hydroxylamine hydrochloride form oxime intermediates, which then react with alkynes under controlled conditions .

Example synthesis protocol :

  • Step 1 : React aryl aldehyde with hydroxylamine hydrochloride to form oxime.

  • Step 2 : Treat oxime with TsN(Cl)Na·3H₂O in tert-butyl alcohol to generate nitrile oxide.

  • Step 3 : Perform 1,3-dipolar cycloaddition with alkyne under microwave irradiation .

Functional Group Transformations

The ester group at the 5-position and the tert-butyl substituent enable diverse derivatization:

Ester Hydrolysis and Derivatives

  • Hydrolysis : The methyl ester undergoes saponification to yield the carboxylic acid derivative, which can further react with amines or alcohols.

  • Ketonitrile Formation : Ethyl ester analogs (e.g., ethyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate) react with MeLi and CH₃CN to form ketonitriles, pivotal intermediates for hydrazone derivatives .

Reactivity of the tert-Butyl Group

  • Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the isoxazole ring.

  • Radical Reactions : Stabilizes adjacent radicals, enabling functionalization under oxidative conditions .

Cycloaddition and Cross-Coupling Reactions

The isoxazole core participates in regioselective cycloadditions:

Reaction Type Conditions Products Yield
1,3-Dipolar CycloadditionNitrile oxide + alkyne, Cu(I) catalystPolycyclic isoxazole derivatives60–85%
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, baseBiaryl-functionalized isoxazoles45–78%

Catalytic and Solvent Effects

Reaction outcomes are highly sensitive to conditions:

Solvent Optimization

  • Polar solvents (MeCN, DMF) : Favor cycloaddition and coupling reactions.

  • Nonpolar solvents (toluene) : Improve yields in sterically hindered substitutions .

Catalyst Screening

  • NaOAc : Effective for aryldiazonium coupling (yields: 14–81%) .

  • 18-Crown-6 : Enhances glycosyl olefinic ester formation in carbohydrate conjugates .

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, the ester group decarboxylates, forming 3-(tert-butyl)benzo[d]isoxazole.

  • Photoreactivity : UV exposure induces ring-opening reactions, generating nitrile and ketene intermediates .

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or immune response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Isoxazole/Benzoisoxazole Core

Methyl 3-aminobenzo[d]isoxazole-5-carboxylate (CAS 737802-51-6)
  • Structure: Amino group at position 3 instead of tert-butyl.
  • Properties: Enhanced polarity due to the amino group, leading to higher aqueous solubility compared to the tert-butyl analogue. Reactivity: The amino group enables nucleophilic substitutions or hydrogen bonding in biological targets, contrasting with the inert tert-butyl group .
Methyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 517870-22-3)
  • Structure : Simple isoxazole core with tert-butyl at position 5 and methyl ester at position 3.
  • Properties :
    • Reduced aromatic conjugation compared to benzo[d]isoxazole, lowering thermal stability.
    • Similar logP (estimated ~2.8) due to the tert-butyl group, but altered electronic effects influence reactivity in electrophilic substitutions .
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9)
  • Structure : Ethyl ester instead of methyl.
  • Slower hydrolysis kinetics compared to the methyl ester, impacting metabolic stability .

Functional Group Modifications in Analogues

Methyl 3-((3′-substituted biphenyl)methoxy)isoxazole-5-carboxylates (e.g., 5e)
  • Structure : Bulky biphenyl-methoxy substituent at position 3.
  • Properties :
    • Enhanced steric hindrance reduces rotational freedom, favoring interactions with flat binding pockets (e.g., PD-L1 inhibitors).
    • Hydrolysis to carboxylic acid derivatives (e.g., 5f) increases polarity (logP decrease by ~1.5 units), critical for solubility in physiological environments .
N-Cyclobutylaminoethoxyisoxazole Derivatives (e.g., Compound 11)
  • Structure: Tert-butoxycarbonyl-protected aminoethoxy chain at position 3.
  • Properties :
    • High synthetic yields (85–91%) via nucleophilic substitutions, indicating efficient reactivity at the isoxazole 3-position.
    • The Boc group serves as a protective moiety, enabling controlled deprotection for targeted drug delivery .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues
Compound Core Structure logP (Predicted) Solubility (mg/mL) Key Applications
Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate Benzo[d]isoxazole 2.9 0.15 (DMSO) Intermediate for bioactive molecules
Methyl 3-aminobenzo[d]isoxazole-5-carboxylate Benzo[d]isoxazole 1.7 1.2 (Water) Hydrogen-bonding ligands
Methyl 5-(tert-butyl)isoxazole-3-carboxylate Isoxazole 2.8 0.20 (DMSO) Synthetic intermediate
Compound 5e (biphenyl-methoxy derivative) Isoxazole 4.2 <0.01 (Water) PD-1/PD-L1 inhibition
Stability and Reactivity
  • tert-Butyl Group: Imparts metabolic stability and resistance to oxidation, unlike hydrolytically labile esters or amino groups .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) are prone to hydrolysis under basic conditions, whereas carboxylic acids (e.g., 5f) exhibit higher aqueous solubility but reduced cell permeability .

Biological Activity

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoisoxazole core with a tert-butyl group and a carboxylate ester functional group. This structure contributes to its interaction with various biological targets.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

  • This compound has shown promising anticancer properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability at low micromolar concentrations (IC50 values ranging from 2.29 to 12.41 µM) .

2. Anti-inflammatory Activity

  • Research suggests that derivatives of isoxazole, including this compound, exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). The compound's anti-inflammatory potential makes it a candidate for treating inflammatory diseases .

3. Antimicrobial Activity

  • This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is notable against Staphylococcus aureus and Pseudomonas aeruginosa, with significant biofilm reduction capabilities .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Apoptosis Pathways : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Biofilm Disruption : Its antimicrobial properties are partly due to its ability to disrupt biofilm formation in pathogenic bacteria.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Study Cell Line IC50 Value (µM) Activity
Study AMCF-72.29Anticancer
Study BHCT-1169.71Anticancer
Study CS. aureus-Antimicrobial
Study DP. aeruginosa-Antimicrobial

Q & A

Q. What are the common synthetic routes for Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization of substituted oxime precursors followed by esterification. For example, oximes generated from aldehydes (e.g., o-chlorobenzaldehyde) undergo chlorination with Cl₂ to form intermediates like o-chlorobenzoxime chloride . Subsequent coupling with β-keto esters (e.g., ethyl acetoacetate) under alkaline conditions yields the isoxazole core. Final esterification with methyl groups is achieved using dehydrating agents like dicyclohexylcarbodiimide (DCC) . Intermediates are characterized via TLC, NMR, and HRMS to confirm regiochemistry and purity .

Q. How is crystallographic data for this compound obtained and refined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Crystals are grown via slow evaporation, and data collected using diffractometers. SHELX programs (e.g., SHELXL) refine the structure by minimizing the discrepancy factor (R1R_1) against high-resolution data. Hydrogen atoms are often placed geometrically, while heavier atoms (e.g., S, Cl) are refined anisotropically .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Methodological Answer: Contradictions may arise from regioisomeric byproducts or residual solvents. Use 2D NMR (e.g., 13C^{13}\text{C}-HSQC, 1H^{1}\text{H}-COSY) to assign signals unambiguously. Compare with computational predictions (DFT-based chemical shift calculations) . Purify via preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate regioisomers .

Q. What strategies optimize the yield of the tert-butyl-substituted isoxazole under scalable conditions?

Methodological Answer: Replace batch reactions with continuous flow systems to enhance mixing and heat transfer. Use tert-butyl bromide as an alkylating agent in DMF with K₂CO₃ as a base at 60°C. Monitor reaction progress via in-line IR spectroscopy to minimize overalkylation .

Q. How does the compound interact with MAPK pathways, and what assays validate this?

Methodological Answer: The carboxylate group may chelate ATP-binding sites in MAPK enzymes. Validate via:

  • Kinase inhibition assays : Measure IC₅₀ using recombinant MAPK and a fluorescent ATP analog.
  • Western blotting : Quantify phosphorylated ERK/JNK/p38 in treated cell lines (e.g., HEK293) .

Q. Why do crystallographic R1R_1R1​ values vary between similar derivatives?

Methodological Answer: Discrepancies arise from crystal quality (twins, disorder) or data resolution. For twinned crystals, use SHELXD for structure solution and TWINLAW for matrix refinement. High-resolution synchrotron data (λ = 0.7–1.0 Å) reduce noise and improve R1R_1 convergence .

Q. How are reactive intermediates (e.g., acyl chlorides) stabilized during synthesis?

Methodological Answer: Acyl chlorides are generated in situ using PCl₅ or SOCl₂ under anhydrous conditions. Quench excess reagents with cold NaHCO₃ and extract intermediates into dichloromethane. Stabilize via low-temperature (-20°C) storage or immediate use in subsequent steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.